N4-(2,4-dimethylphenyl)-N2,N2-dimethylpteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(2,4-dimethylphenyl)-N2,N2-dimethylpteridine-2,4-diamine is an organic compound known for its unique chemical structure and properties
Mechanism of Action
Target of Action
Related compounds such as sulfonamides have been found to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the folate pathway .
Mode of Action
It’s worth noting that sulfonamides, which are structurally related, act by inhibiting dhfr . This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in DNA synthesis, thereby exerting an antimicrobial and antitumor effect .
Biochemical Pathways
If we consider the action of related compounds, the inhibition of dhfr would disrupt the folate pathway, leading to a decrease in the production of tetrahydrofolate and subsequently hindering dna synthesis .
Result of Action
Based on the action of related compounds, the inhibition of dhfr could lead to a decrease in dna synthesis, affecting the growth and proliferation of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-dimethylphenyl)-N2,N2-dimethylpteridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylphenylamine with pteridine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N4-(2,4-dimethylphenyl)-N2,N2-dimethylpteridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
Scientific Research Applications
N4-(2,4-dimethylphenyl)-N2,N2-dimethylpteridine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine
- N4-(2,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine
Uniqueness
N4-(2,4-dimethylphenyl)-N2,N2-dimethylpteridine-2,4-diamine is unique due to its specific substitution pattern on the pteridine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-N-(2,4-dimethylphenyl)-2-N,2-N-dimethylpteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-10-5-6-12(11(2)9-10)19-15-13-14(18-8-7-17-13)20-16(21-15)22(3)4/h5-9H,1-4H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMBQGOEMYIYFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.